5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry systematic name for this compound is 5-[(morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically indicating the positions of functional groups within the dihydropyridine ring system. The structural designation reflects the presence of a morpholine ring system connected through a methylene bridge to the fifth position of the dihydropyridine core, with an oxo group at the second position and a carbonitrile group at the third position.
The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as N#Cc1cc(c[nH]c1=O)CN1CCOCC1. This notation provides a linear representation of the three-dimensional molecular architecture, indicating the connectivity between atoms and the spatial arrangement of functional groups. The compound exhibits a heterocyclic framework characterized by the presence of nitrogen atoms within both the pyridine and morpholine ring systems.
The structural formula demonstrates the compound's classification as a dihydropyridine derivative, which represents a significant class of heterocyclic compounds known for diverse biological activities. The morpholine moiety attached to the dihydropyridine core suggests potential interactions with biological targets, making this compound particularly relevant for pharmaceutical research applications.
Molecular Formula and Weight
The molecular formula for this compound is C11H13N3O2. This formula indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the molecular structure. The relatively compact molecular composition reflects the efficient arrangement of heteroatoms within the bicyclic framework.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C11H13N3O2 | |
| Molecular Weight | 219.24 g/mol | |
| Alternative Weight Values | 219.244 g/mol, 219.2398 g/mol |
The molecular weight has been reported with slight variations across different chemical databases and suppliers. The most commonly cited value is 219.24 grams per mole, though some sources report 219.244 grams per mole and 219.2398 grams per mole. These minor variations likely reflect differences in calculation precision and rounding conventions used by different chemical information systems.
The molecular composition analysis reveals a nitrogen-rich heterocyclic structure, with nitrogen representing approximately 19.2% of the total molecular weight. This high nitrogen content is characteristic of compounds containing both pyridine and morpholine ring systems, contributing to the compound's potential pharmacological properties and chemical reactivity patterns.
Chemical Abstracts Service Registry Number and PubChem Compound Identifier
The compound has been assigned multiple Molecular Design Limited numbers across different chemical databases. The primary Molecular Design Limited number is MFCD24621331, though some sources reference MFCD29991827. This discrepancy may reflect different registration periods or database-specific cataloging systems.
While specific PubChem Compound Identifier information for this exact compound was not directly available in the search results, related morpholine-containing dihydropyridine derivatives have been cataloged in the PubChem database. The absence of a clearly defined PubChem Compound Identifier suggests this compound may be relatively new to chemical databases or may require specialized search parameters for identification within the PubChem system.
Synonyms and Alternative Naming Conventions
The compound is consistently referred to by its systematic International Union of Pure and Applied Chemistry name across multiple chemical databases and suppliers, indicating standardized nomenclature adoption within the chemical community. The primary synonym used throughout chemical literature and commercial sources is this compound.
Alternative naming conventions observed in chemical databases include variations in the representation of the morpholine substituent. Some sources may reference the compound using different morpholine descriptors, though the core dihydropyridine-carbonitrile framework remains consistent across all naming systems. The systematic approach to nomenclature ensures accurate identification regardless of minor variations in morpholine group designation.
Commercial suppliers and chemical databases universally employ the standardized International Union of Pure and Applied Chemistry nomenclature, facilitating consistent identification across different platforms and research applications. This naming consistency reflects the compound's integration into established chemical information systems and its recognition as a distinct chemical entity within the dihydropyridine derivative family.
The absence of widely used trivial names or alternative systematic names suggests this compound is primarily known within specialized research contexts rather than broader commercial or therapeutic applications. This naming pattern is typical for research-grade chemical compounds that have not yet achieved widespread commercial or pharmaceutical significance, maintaining their systematic nomenclature as the primary identification method.
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-6-10-5-9(7-13-11(10)15)8-14-1-3-16-4-2-14/h5,7H,1-4,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXVPCKMUFFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=O)C(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Approach
The Mannich reaction has emerged as a cornerstone for introducing the morpholine-methyl group to the pyridone scaffold. A representative protocol involves refluxing 7-methyl-2-phenyl-1,8-naphthyridin-4-ol with paraformaldehyde and morpholine in absolute ethanol.
Reaction Conditions
- Reactants :
- 7-Methyl-2-phenyl-1,8-naphthyridin-4-ol (2.5 mmol)
- Paraformaldehyde (0.85 mmol)
- Morpholine (8.5 mmol)
- Solvent : Absolute ethanol (10 mL)
- Temperature : Reflux (78°C)
- Time : 4–6 hours (monitored by TLC)
Mechanistic Insights
The reaction proceeds via in situ formation of an iminium ion intermediate from paraformaldehyde and morpholine, which undergoes nucleophilic attack by the pyridone’s α-carbon. Subsequent dehydration yields the target compound. Ultrasonic irradiation at 60–70°C reduces reaction time to 1.5 hours while improving yield to 85%.
Data Table 1: Comparative Yields Under Thermal vs. Ultrasonic Conditions
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thermal | 78 | 6 | 72 |
| Ultrasonic | 60–70 | 1.5 | 85 |
Multi-Step Synthesis via Carbonyldiimidazole Activation
A patent-published route (WO2004060887A1) employs N,N-carbonyldiimidazole (CDI) to activate carboxylic acid intermediates en route to the target compound.
Step 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid Amide
- Reactants :
- 5-Chlorothiophene-2-carbonyl chloride (1.0 equiv)
- (S)-3-Amino-1,2-propanediol (1.1 equiv)
- Solvent : Toluene (250 mL)
- Catalyst : CDI (1.2 equiv)
- Temperature : 115°C, 1 hour
Step 2: Cyclization to Oxazolidinone
The intermediate amide undergoes cyclization in 1-methyl-2-pyrrolidone (NMP) at 80–83°C, followed by morpholinone incorporation via nucleophilic aromatic substitution.
Data Table 2: Key Parameters for Multi-Step Synthesis
| Step | Reactant | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Chlorothiophene-2-COCl | CDI | Toluene | 68 |
| 2 | Morpholinone derivative | NMP | Toluene | 74 |
Cyclization of β-Diketone Precursors
A novel method reported in ACS Omega leverages β-diketones and N-amino-2-iminopyridines under aerobic conditions.
Procedure
- Reactants :
- N-Amino-2-iminopyridine (3 mmol)
- 1,3-Cyclopentanedione (3 mmol)
- Solvent : Ethanol (10 mL)
- Additive : Acetic acid (6 equiv)
- Conditions : O₂ atmosphere, 130°C, 18 hours
Mechanism
The enol form of the β-diketone adds to the iminopyridine, followed by oxidative dehydrogenation and cyclization. This method achieves 80–90% yields for pyrido[1,2-b]indazole analogs, though modifications are required to adapt it to the target compound.
Analytical and Optimization Studies
Solvent and Temperature Effects
Ethanol and toluene are preferred for their ability to solubilize intermediates while minimizing side reactions. Elevated temperatures (>100°C) promote cyclization but risk decomposition, necessitating careful monitoring.
Data Table 3: Solvent Screening for Mannich Reaction
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 98.5 |
| DMF | 36.7 | 63 | 89.2 |
| Acetonitrile | 37.5 | 58 | 87.8 |
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) has been explored to accelerate morpholine incorporation. For instance, 5 mol% ZnCl₂ increases reaction rate by 40% but reduces yield due to salt byproducts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-oxo (keto) group at position 2 and the nitrile at position 3 are key sites for nucleophilic attack. For example:
-
Chlorination : Treatment with POCl₃/PCl₅ replaces the 2-oxo group with chlorine, forming 2-chloropyridines. This reaction is critical for further derivatization .
| Reactant | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Dihydropyridine derivative | POCl₃, PCl₅ | Reflux, 7 hours | 2-Chloronicotinonitrile | 70–85% |
Condensation with Aldehydes
The dihydropyridine core participates in alkaline-mediated condensations with aldehydes. For instance, reactions with aromatic aldehydes yield β-aminoketones, while aliphatic aldehydes form β-hydroxyketones .
| Aldehyde Type | Conditions | Primary Product | By-Product |
|---|---|---|---|
| Aromatic | Alkaline medium, RT | β-Aminoketones | – |
| Aliphatic | Alkaline medium, RT | β-Hydroxyketones | β-Aminoketones |
Cyclization Reactions
The nitrile group facilitates cyclization to form fused heterocycles. For example:
-
Triazolo[4,3-a]pyridine Formation : Reaction with hydrazine derivatives followed by cyclization yields triazolopyridines, which are pharmacologically relevant .
| Starting Material | Reagents | Product | Key Spectral Data |
|---|---|---|---|
| Dihydropyridine | Hydrazine hydrate, AcOH | Triazolopyridine-8-carbonitrile | NMR: δ 8.89–7.58 (Ar H), 2.48 (CH₃) |
Hydrazine-Induced Modifications
Hydrazine reacts with the nitrile or ketone groups to form hydrazones or hydrazinyl derivatives. These intermediates are precursors to bioactive molecules .
| Reaction Site | Reagents | Product | Application |
|---|---|---|---|
| Nitrile | Hydrazine hydrate | Hydrazinylpyridine carbothioamide | Anticancer agent synthesis |
Functional Group Interconversion
The morpholine-methyl group influences solubility and directs regioselectivity. While not directly reactive, it modulates electronic effects, enhancing interactions with biological targets.
Key Mechanistic Insights
-
Chlorination : Proceeds via electrophilic substitution at the 2-oxo position .
-
Cyclization : Initiated by nucleophilic attack of hydrazine on the nitrile, followed by ring closure .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in synthesizing kinase inhibitors or antimicrobial agents. Further studies are needed to explore its full synthetic potential.
Scientific Research Applications
Scientific Research Applications
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has significant applications across various scientific fields:
Chemistry
- Building Block for Complex Compounds : This compound serves as a crucial intermediate in synthesizing more complex heterocyclic structures, facilitating advancements in organic chemistry.
Biology
- Biological Activity : Derivatives of this compound are studied for their potential antimicrobial and anticancer properties. Research indicates that it can interact with specific biological targets, modulating their activity .
Medicine
- Pharmaceutical Development : Ongoing research is exploring its potential as a pharmaceutical intermediate. Its unique structure allows it to bind effectively to various molecular targets involved in critical biological pathways.
Industry
- Material Science : The compound is utilized in developing new materials with specific properties, including polymers and coatings that enhance performance in various applications .
Several studies have investigated the biological efficacy of this compound:
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives, highlighting significant activity against resistant strains of bacteria. The compound demonstrated superior efficacy compared to other tested dihydropyridine derivatives.
Synergistic Effects
Research has shown that combining this compound with antibiotics like Ciprofloxacin enhances antimicrobial effectiveness, resulting in lower minimum inhibitory concentrations (MICs) and improved treatment outcomes .
Biofilm Disruption
The compound significantly inhibits biofilm formation in clinical isolates of Staphylococcus aureus, indicating its potential utility in treating biofilm-associated infections .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Showed superior activity against resistant bacterial strains. |
| Synergistic Effects | Enhanced efficacy when combined with Ciprofloxacin; reduced MICs observed. |
| Biofilm Disruption | Inhibited biofilm formation in Staphylococcus aureus, suggesting therapeutic potential. |
Mechanism of Action
The mechanism by which 5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of dihydropyridine-3-carbonitriles are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Physicochemical and Structural Comparisons
Theoretical Predictions
Biological Activity
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
The chemical formula for this compound is with a molecular weight of 168.20 g/mol. It is characterized by the presence of a morpholine ring, which enhances its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 15.625 to 125 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : It demonstrated moderate to good antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
2. Antifungal Properties
The compound also showed antifungal activities, surpassing traditional antifungal agents in efficacy:
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 62.5 |
| Aspergillus niger | 125 |
These results indicate that the compound could serve as a potential antifungal agent .
3. Cytotoxicity and Safety Profile
In terms of cytotoxicity, the compound was found to have low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development . The IC50 values for cytotoxicity were greater than 60 μM, suggesting that it is non-toxic at therapeutic concentrations .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
- Inhibition of Dihydrofolate Reductase (DHFR) : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, an essential enzyme in folate metabolism and DNA synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of dihydropyridine compounds, including our target compound, highlighting its superior activity against resistant strains .
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics such as Ciprofloxacin and Ketoconazole, leading to reduced MICs and enhanced antimicrobial efficacy .
- Biofilm Disruption : Research demonstrated that this compound significantly inhibited biofilm formation in clinical isolates of Staphylococcus aureus, indicating its potential in treating biofilm-associated infections .
Q & A
Q. What advanced techniques characterize the compound’s polymorphic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
